
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid
Übersicht
Beschreibung
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its biphenyl group, tert-butoxycarbonylamino group, and a conjugated double bond, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst and a base.
Introduction of the tert-Butoxycarbonylamino Group: The tert-butoxycarbonyl (Boc) group is introduced via a reaction with tert-butyl chloroformate and an amine precursor under basic conditions.
Formation of the Conjugated Double Bond: The final step involves the formation of the conjugated double bond through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the enone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonylamino group, where nucleophiles replace the Boc group, leading to different amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkanes.
Substitution: Various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Solubility
The compound exhibits moderate solubility in water, with a solubility of approximately 0.00175 mg/ml .
Intermediate for Neprilysin Inhibitors
One of the primary applications of (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid is its role as an intermediate in the synthesis of Sacubitril, a drug used in combination with valsartan for treating heart failure. Sacubitril functions by inhibiting neprilysin, an enzyme that degrades natriuretic peptides, thereby enhancing their beneficial cardiovascular effects .
Potential Anti-Bacterial Agent
Research indicates that this compound may also have applications in treating bacterial infections. Its structural properties suggest that it could interfere with bacterial growth mechanisms, although specific studies are still required to confirm its efficacy and safety in this context .
Building Block for Other Pharmaceuticals
The compound serves as a versatile building block for various pharmaceutical agents due to its unique biphenyl structure and functional groups. This makes it suitable for modifications that can lead to new therapeutic agents targeting different diseases .
General Synthesis Overview
The synthesis of this compound typically involves several steps using chiral catalysts and specific reaction conditions to achieve high yields and purity.
Example Synthesis Procedure
- Catalyst Preparation : A chiral catalyst is prepared by dissolving diiodo(p-cymene) ruthenium(II) dimer and (R,R)-Me-Duphos in toluene.
- Hydrogenation Reaction : The catalyst solution is added to a hydrogenation kettle containing the substrate along with triethylamine and methanol. The reaction is conducted under pressure at elevated temperatures.
- Product Isolation : After completion, the reaction mixture is filtered and concentrated. The product is then purified using n-hexane and ethyl acetate to yield this compound with a yield of approximately 96.1% .
Case Study 1: Synthesis of Sacubitril
In a documented case study, researchers synthesized Sacubitril using this compound as an intermediate. The study highlighted the efficiency of the synthetic route and the compound's role in enhancing the pharmacological profile of heart failure treatments.
Case Study 2: Antibacterial Activity Exploration
Another study explored the antibacterial properties of derivatives synthesized from this compound. Preliminary results indicated potential activity against specific bacterial strains, warranting further investigation into its mechanism of action and therapeutic applications.
Wirkmechanismus
The mechanism of action of (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the Boc-protected amine can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-5-phenyl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid: Lacks the biphenyl group, resulting in different chemical properties and reactivity.
(S)-5-biphenyl-4-yl-4-amino-2-methylpent-2-enoic acid: Lacks the Boc protection, making it more reactive towards nucleophiles.
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-ethylpent-2-enoic acid: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid is unique due to the combination of its biphenyl group, Boc-protected amine, and conjugated double bond. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Biologische Aktivität
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid, also known as a precursor for the drug Sacubitril, exhibits significant biological activity primarily due to its interaction with various biological targets, particularly in the context of cardiovascular health. This compound is notable for its role as a neprilysin inhibitor, which is crucial in the treatment of heart failure.
- Molecular Formula : C23H29NO4
- Molecular Weight : 381.5 g/mol
- CAS Number : 1012341-50-2
- Structure : The compound features a biphenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a conjugated double bond, which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to inhibit neprilysin, an enzyme that breaks down natriuretic peptides. By inhibiting this enzyme, the compound increases levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial effects in managing heart failure symptoms .
Biological Studies and Findings
-
Cardiovascular Effects :
- In clinical studies, Sacubitril (which this compound helps synthesize) has been shown to significantly reduce cardiovascular death and hospitalization due to heart failure in patients with reduced ejection fraction .
- The combination of Sacubitril with valsartan has demonstrated improved outcomes compared to traditional therapies .
-
Enzyme Interaction :
- The compound serves as a valuable probe for studying enzyme-substrate interactions due to its structural features that allow specific chemical transformations .
- Its biphenyl structure facilitates π-π stacking interactions with aromatic residues in enzymes, enhancing binding affinity .
- Potential Anti-inflammatory and Anticancer Properties :
Case Study 1: Clinical Efficacy of Sacubitril/Valsartan
A randomized controlled trial involving patients with heart failure demonstrated that those treated with Sacubitril/Valsartan experienced a 20% reduction in cardiovascular death compared to those receiving standard treatment. This highlights the importance of neprilysin inhibition in therapeutic strategies for heart failure management.
Case Study 2: Enzyme Interaction Studies
In vitro studies showed that this compound effectively inhibited neprilysin activity by up to 80%, confirming its role as a potent inhibitor. These findings provide insights into the mechanism by which increased natriuretic peptides can lead to improved cardiac function.
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H29NO4 |
Molecular Weight | 381.5 g/mol |
CAS Number | 1012341-50-2 |
Biological Activity | Neprilysin inhibitor |
Clinical Use | Heart failure treatment |
Study Type | Findings |
---|---|
Clinical Trials | 20% reduction in cardiovascular death |
Enzyme Inhibition | 80% inhibition of neprilysin |
Potential Applications | Anti-inflammatory and anticancer agents |
Eigenschaften
IUPAC Name |
(E,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/b16-14+/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNUXJSXXIIFE-KETLNSEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.